
SB 328437
Descripción general
Descripción
SB 328437 es un antagonista no peptídico potente y selectivo del receptor 3 de quimiocina del motivo C-C (CCR3). Este compuesto ha sido ampliamente estudiado por su capacidad para inhibir la unión y actividad de varias quimiocinas, como eotaxina, eotaxina-2 y proteína quimiotáctica de monocitos 4 (MCP-4). This compound ha demostrado un potencial significativo en la modulación de respuestas inmunitarias y se ha explorado para sus aplicaciones terapéuticas en condiciones como el asma y el cáncer .
Aplicaciones Científicas De Investigación
Cancer Treatment
Recent studies have highlighted the role of SB 328437 in overcoming drug resistance in cancer therapies. For instance, it has been shown to reverse resistance to 5-fluorouracil (5-FU) in gastric cancer cells. The combination of this compound with 5-FU significantly enhanced the cytotoxic effects on resistant cancer cell lines, suggesting its potential as an adjunct therapy in chemotherapy .
Case Study: Gastric Cancer
- Objective: Evaluate this compound's effect on 5-FU resistance.
- Method: Cell viability assays were conducted using gastric cancer cell lines treated with varying concentrations of 5-FU alone and in combination with this compound.
- Results: The combination treatment resulted in a lower EC50 for 5-FU, indicating enhanced efficacy against resistant cells .
Eosinophilic Inflammation
This compound has been extensively studied for its effects on eosinophil migration and activation. In models of allergic inflammation, such as asthma and colitis, the compound has demonstrated significant reductions in eosinophil infiltration.
Case Study: Asthma Model
- Objective: Assess the impact of this compound on eosinophil accumulation.
- Method: Mice were treated with ovalbumin to induce asthma-like symptoms, followed by administration of this compound.
- Results: A marked decrease in eosinophil counts in bronchoalveolar lavage fluid was observed, indicating effective suppression of eosinophilic inflammation .
Neurological Protection
In studies involving photoreceptor cell death, this compound was shown to reduce light-induced apoptosis in retinal cells by inhibiting CCR3 signaling pathways. This suggests potential applications in neuroprotection against light-induced damage.
Case Study: Retinal Cell Protection
- Objective: Investigate the protective effects of this compound on photoreceptor cells.
- Method: Retinal cell lines were exposed to light stress and treated with this compound.
- Results: Treatment significantly reduced apoptosis rates compared to control groups .
Lung Inflammation Models
In models of LPS-induced lung injury and influenza infection, this compound effectively reduced neutrophil recruitment and associated tissue damage. This highlights its potential utility in managing acute respiratory conditions characterized by excessive neutrophil activation.
Case Study: LPS-Induced Lung Injury
- Objective: Determine the effect of this compound on neutrophil recruitment during lung inflammation.
- Method: Mice were administered LPS followed by treatment with this compound.
- Results: Significant reductions in neutrophil counts and tissue damage were noted compared to untreated controls .
Summary Table of Findings
Application Area | Study Focus | Key Findings |
---|---|---|
Cancer Treatment | Overcoming drug resistance | Enhanced efficacy of chemotherapy agents |
Eosinophilic Inflammation | Asthma model | Reduced eosinophil infiltration |
Neurological Protection | Retinal cell death | Decreased apoptosis rates |
Lung Inflammation | Neutrophil recruitment | Lowered tissue damage and inflammation |
Mecanismo De Acción
SB 328437 ejerce sus efectos uniéndose al sitio alostérico del receptor CCR3, inhibiendo así la unión de quimiocinas endógenas como eotaxina, eotaxina-2 y MCP-4. Esta inhibición evita la activación de las vías de señalización descendentes que conducen a la migración y activación de eosinófilos. La alta afinidad y selectividad del compuesto por CCR3 lo convierte en una herramienta valiosa para estudiar el papel del receptor en varios procesos fisiológicos y patológicos .
Análisis Bioquímico
Biochemical Properties
SB 328437 is a highly potent and selective CCR3 antagonist with an IC50 value of 4 nM . It shows more than 2500-fold selectivity over CCR7, CXCR1, CXCR2, C4aR, and LTD4 receptors . It inhibits Ca2+ mobilization induced by eotaxin, eotaxin-2, and MCP-4 .
Cellular Effects
In the context of gastric cancer cells, this compound has been shown to sensitize 5-fluorouracil-resistant cells . The compound decreases cell viability, particularly at higher concentrations of 5-FU .
Molecular Mechanism
This compound binds to the allosteric site of CCR3, inducing a conformational change in the extracellular loop 2 region and hindering ligand recognition . This interaction contributes to the compound’s antagonistic effect on CCR3 .
Temporal Effects in Laboratory Settings
Its effects on cell viability and gene expression have been observed in studies involving 5-fluorouracil-resistant gastric cancer cells .
Dosage Effects in Animal Models
In rat models of hemorrhagic shock, this compound has been shown to reduce fluid requirements in a dose-dependent manner .
Subcellular Localization
Its binding to the allosteric site of CCR3 suggests that it may localize to areas of the cell where this receptor is present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
SB 328437 se puede sintetizar a través de un proceso de varios pasos que implica los siguientes pasos clave:
Formación de la estructura central: La síntesis comienza con la preparación de la estructura central, que implica la reacción de ácido 1-naftalencarboxílico con 4-nitroanilina para formar N-(1-naftalenilcarbonil)-4-nitroanilina.
Esterificación: La estructura central se esterifica luego usando metanol y un catalizador adecuado para producir el derivado de éster metílico.
Purificación: El producto final se purifica utilizando técnicas como recristalización o cromatografía para lograr una alta pureza.
Métodos de producción industrial
En un entorno industrial, la producción de this compound implica la ampliación de la ruta sintética con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye:
Esterificación a gran escala: Utilizando metanol y catalizadores de grado industrial para lograr una esterificación eficiente.
Purificación: Empleo de técnicas de cromatografía o cristalización a gran escala para purificar el compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
SB 328437 experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro en this compound se puede reducir a un grupo amino en condiciones adecuadas.
Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica para formar diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen gas hidrógeno y un catalizador de paladio para la reducción del grupo nitro.
Sustitución: Los nucleófilos como aminas o alcoholes se pueden utilizar para sustituir el grupo éster en condiciones básicas.
Productos principales
Reducción: La reducción del grupo nitro produce N-(1-naftalenilcarbonil)-4-aminofenil éster metílico.
Sustitución: La sustitución nucleofílica del grupo éster puede producir varios derivados de amida o éster
Comparación Con Compuestos Similares
Compuestos similares
SB 297006: Otro antagonista de CCR3 potente y selectivo con propiedades de unión similares.
GW 766994: Un antagonista de CCR3 con una estructura química diferente pero actividad biológica similar.
Singularidad de SB 328437
This compound es único debido a su alta selectividad y potencia para CCR3, con un valor de IC50 de 4.5 nM. Esto lo convierte en uno de los antagonistas de CCR3 más efectivos disponibles, proporcionando una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Actividad Biológica
SB 328437 is a selective antagonist of the CCR3 receptor, which plays a crucial role in mediating inflammatory responses and chemotaxis of eosinophils and other leukocytes. This compound has been investigated for its potential therapeutic applications in various inflammatory and cancer contexts. Below, we explore the biological activity of this compound through various studies, highlighting its mechanisms, effects on cellular behavior, and potential clinical implications.
This compound primarily functions by blocking the CCR3 receptor, which is known to be involved in the recruitment of eosinophils and neutrophils during inflammatory responses. The inhibition of this receptor can lead to reduced inflammation and tissue damage in various models of disease.
Key Findings:
- Neutrophil Recruitment : In models of lipopolysaccharide (LPS)-induced lung injury and influenza infection, this compound significantly reduced neutrophil recruitment to the alveolar space, suggesting a protective effect against acute lung injury by modulating inflammatory responses .
- Eosinophil Migration : Studies have shown that this compound impairs eosinophil migration in response to CCL11, a chemokine that promotes eosinophil recruitment, indicating its potential utility in treating conditions characterized by eosinophilia .
Table 1: Summary of Key Studies on this compound
Case Studies
-
LPS-Induced Lung Injury :
- In a study evaluating the effects of this compound on LPS-induced lung injury, researchers administered the antagonist intraperitoneally. Results showed a significant reduction in neutrophil counts in bronchoalveolar lavage fluid (BALF) compared to controls. Histological analysis revealed decreased tissue damage and inflammation markers, supporting the hypothesis that CCR3 blockade mitigates acute lung injury .
-
Eosinophilic Colitis :
- Another investigation focused on chronic colitis demonstrated that treatment with this compound led to decreased eosinophil counts in inflamed tissues. The study highlighted the compound's ability to reduce inflammatory cytokines and improve histopathological scores, suggesting its therapeutic potential for inflammatory bowel diseases .
-
Gastric Cancer :
- A recent study explored the use of this compound in sensitizing gastric cancer cells resistant to chemotherapy (5-FU). The combination treatment significantly decreased cell viability compared to controls, indicating that CCR3 antagonism may enhance the efficacy of existing chemotherapeutic agents .
Propiedades
IUPAC Name |
methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFGCGRAIBLAFY-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440571 | |
Record name | SB 328437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247580-43-4 | |
Record name | SB 328437 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 247580-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is SB 328437 and what is its mechanism of action?
A1: this compound, also known as methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate, is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3) [, ]. CCR3 is primarily expressed on eosinophils, basophils, and Th2 cells and plays a crucial role in allergic inflammation by mediating the chemotaxis of these cells towards chemokines like eotaxins (CCL11, CCL24, CCL26), RANTES (CCL5), and MCP-3 (CCL7) [, ]. This compound binds competitively to the allosteric site of CCR3, inducing a conformational change that hinders ligand recognition and blocks downstream signaling, ultimately inhibiting cell migration [, ].
Q2: What is the significance of CCR3 in diseases like asthma and what makes this compound a potential therapeutic target?
A2: CCR3 and its ligands are highly expressed in the airways of asthmatic patients and are implicated in the pathogenesis of asthma and other allergic diseases by driving eosinophil recruitment and activation [, ]. Studies have shown that pharmacological inhibition of CCR3 using antagonists like this compound can effectively reduce eosinophil infiltration into the lungs, alleviate airway inflammation, and improve lung function in animal models of asthma [, ]. These findings highlight the therapeutic potential of this compound in managing asthma and other eosinophil-mediated inflammatory diseases.
Q3: Besides asthma, what other therapeutic applications are being investigated for this compound?
A3: Research suggests that this compound might have therapeutic potential beyond asthma. For instance, studies have demonstrated that this compound can inhibit alkali-induced corneal neovascularization by reducing the expression of chemokines like MCP-1 and MCP-3, and consequently, the infiltration of macrophages []. Furthermore, this compound has been shown to reduce light-induced death of photoreceptor cells in vitro, suggesting a potential application in treating dry age-related macular degeneration []. It also shows promise in addressing gastric cancer by sensitizing drug-resistant cells to 5-fluorouracil [].
Q4: How does this compound affect eosinophil migration induced by estradiol in the uterus?
A4: Studies using ovariectomized mice models have demonstrated that this compound can significantly reduce estradiol-induced eosinophil migration to the uterus [, ]. This effect is likely mediated by blocking the CCR3 receptor, which is involved in the chemotaxis of eosinophils towards chemokines secreted in the uterine environment in response to estradiol. This finding suggests a potential role of this compound in modulating eosinophil activity in the female reproductive tract.
Q5: What are the limitations of using this compound in targeting eosinophil migration in humans?
A5: While promising in preclinical studies, the efficacy of this compound in completely blocking eosinophil migration in humans is limited. Research has indicated that although this compound effectively inhibits eosinophil migration induced by certain chemokines like CCL11 and CCL24, it fails to completely block the migration triggered by CCL26, particularly in asthmatic patients []. This suggests that CCL26 may utilize alternative signaling pathways independent of CCR3 to recruit eosinophils, highlighting the need for further investigations into the complex mechanisms of eosinophil migration in human diseases.
Q6: Are there any known Structure-Activity Relationships (SAR) for this compound and its analogs?
A6: While the provided abstracts don't delve into specific SAR studies for this compound, the development of this compound involved chemical optimization of an initial lead molecule, SK&F 45523, through a high-throughput screening process []. This suggests that modifications in the chemical structure of this compound could impact its potency, selectivity, and overall pharmacological profile. Further research exploring the SAR of this compound and its analogs would be crucial for designing more potent and selective CCR3 antagonists with improved therapeutic potential.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.